molecular formula C6H5N3 B1514690 5H-Pyrazolo[4,3-B]pyridine

5H-Pyrazolo[4,3-B]pyridine

Cat. No.: B1514690
M. Wt: 119.12 g/mol
InChI Key: NGJVNOCTFNKTCO-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Sciences

Nitrogen-containing heterocycles are a cornerstone of modern chemical and life sciences. rsc.org Their structural motifs are prevalent in a vast array of biologically active compounds, including many essential natural products like vitamins, alkaloids, and antibiotics. rsc.orgopenmedicinalchemistryjournal.com In the realm of pharmaceuticals, these compounds are of paramount importance. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs feature a nitrogen-containing heterocyclic ring. msesupplies.comnih.gov This prevalence is attributed to their ability to form crucial hydrogen bonds and engage in various interactions with biological targets, such as proteins and nucleic acids. nih.gov

The versatility of nitrogen heterocycles extends beyond medicine into fields like agrochemicals, polymers, and materials science. openmedicinalchemistryjournal.com They serve as key building blocks in the synthesis of dyes, corrosion inhibitors, and catalysts. openmedicinalchemistryjournal.commsesupplies.com The structural diversity and tunable electronic properties of these compounds, achieved through various substitutions and ring modifications, allow for the fine-tuning of their chemical and physical characteristics for specific applications. msesupplies.comresearchgate.net

Overview of the Pyrazolopyridine Isomers and the Distinctive 5H-Pyrazolo[4,3-B]pyridine Framework

Pyrazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. This fusion can occur in several different ways, leading to a number of structural isomers, each with a unique arrangement of nitrogen atoms. ekb.eg These isomers, including pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, and pyrazolo[4,3-c]pyridine, exhibit distinct chemical and biological properties. ekb.egacs.org

Among these, the this compound framework is of significant interest. This particular isomer features a pyrazole ring fused to a pyridine ring between the 4 and 3 positions of the pyrazole. The "5H" designation indicates that the fifth position of the pyridine ring bears a hydrogen atom, which is a key structural feature. This scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. biosynth.commdpi.com The arrangement of nitrogen atoms in the this compound core provides specific hydrogen bonding patterns and dipole moments that influence its interaction with biological macromolecules.

Historical Context of this compound Research and Evolution of Synthetic Strategies

Research into pyrazolopyridine systems, in general, has a long history, with early synthetic methods often involving the construction of one ring onto a pre-existing, substituted ring. cdnsciencepub.com For the synthesis of 5H-pyrazolo[4,3-b]pyridines specifically, early approaches often relied on the cyclization of appropriately functionalized pyrazoles or pyridines.

Over the years, synthetic strategies have evolved to become more efficient and versatile. Modern methods often employ multi-component reactions or tandem cyclizations to construct the bicyclic framework in a more streamlined manner. For instance, an efficient one-pot synthesis of pyrazolo[4,3-b]pyridines has been developed starting from readily available 2-chloro-3-nitropyridines through a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. mdpi.com This method offers advantages such as the use of stable arenediazonium tosylates and operational simplicity. mdpi.com

Another innovative approach involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.govnih.gov This strategy allows for the switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines, demonstrating good functional group tolerance and regioselectivity. nih.govnih.gov The development of new catalytic systems, such as the use of amorphous carbon-supported sulfonic acid (AC-SO3H), has also opened up novel and greener pathways for the synthesis of pyrazolopyridine derivatives. rsc.org

Interactive Data Table: Evolution of Synthetic Strategies for Pyrazolopyridines
StrategyKey FeaturesStarting MaterialsTarget Isomer(s)Reference(s)
Classical Cyclization Annelation of one ring onto anotherSubstituted pyridines or pyrazolesVarious cdnsciencepub.com
One-Pot SNAr/Japp-Klingemann High efficiency, operational simplicity2-chloro-3-nitropyridines, ethyl acetoacetatePyrazolo[4,3-b]pyridine mdpi.com
Cascade 6-endo-dig Cyclization Switchable synthesis, good functional group tolerance5-aminopyrazoles, alkynyl aldehydesPyrazolo[3,4-b]pyridine nih.govnih.gov
Catalytic Opening/Closing Cascade Mild conditions, use of a green catalyst1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, aniline (B41778)Pyrazolo[3,4-b]pyridine rsc.org

Scope and Academic Relevance of Current Research Endeavors on this compound

Current academic research on the this compound scaffold is vibrant and multifaceted. A significant portion of this research is focused on its potential applications in medicinal chemistry. Derivatives of this framework have been investigated for a wide range of therapeutic targets. For example, they have been studied as potential inhibitors of various kinases, which are crucial enzymes in cell signaling pathways and are often dysregulated in diseases like cancer. ekb.eg

Furthermore, specific derivatives have shown promise as antagonists for receptors involved in neurological and inflammatory conditions. biosynth.com The ability to readily modify the core structure allows for the creation of libraries of compounds for high-throughput screening against various biological targets. The development of novel synthetic methodologies continues to be a key area of research, aiming for more efficient, sustainable, and diverse ways to access this important chemical scaffold. mdpi.com The unique photophysical properties of some pyrazolo[4,3-b]pyridine derivatives are also being explored for applications in materials science, such as in the development of fluorescent dyes. researchgate.net

Interactive Data Table: Research Applications of Pyrazolo[4,3-b]pyridine Derivatives
Research AreaSpecific ApplicationCompound TypeReference(s)
Medicinal Chemistry Kinase InhibitionSubstituted pyrazolo[4,3-b]pyridines ekb.eg
Medicinal Chemistry Receptor AntagonismFunctionalized pyrazolo[4,3-b]pyridines biosynth.com
Materials Science Fluorescent DyesPyrazolo[4,3-b]pyridine-based chromophores researchgate.net
Synthetic Methodology Green ChemistryDevelopment of catalytic syntheses rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

5H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-2,4H,3H2

InChI Key

NGJVNOCTFNKTCO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=NN=CC2=N1

Origin of Product

United States

Synthetic Methodologies and Chemo Diversification Strategies for 5h Pyrazolo 4,3 B Pyridine Derivatives

Annulation and Cyclocondensation Approaches

Annulation and cyclocondensation reactions form the cornerstone of pyrazolo[4,3-b]pyridine synthesis, providing versatile pathways to this important scaffold. These methods typically involve the formation of the pyridine (B92270) ring by cyclizing suitably functionalized pyrazole (B372694) precursors.

Cyclocondensation of 4-Aminopyrazole-5-carbaldehydes and Related Synthons

A primary strategy for constructing the pyrazolo[4,3-b]pyridine core involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes. nih.govresearchgate.net Due to the inherent instability of these aldehyde synthons, they are often used in their N-protected forms, such as N-Boc-4-aminopyrazole-5-carbaldehydes. nih.govnuph.edu.ua These protected aldehydes can react with various active methylene (B1212753) compounds to build the fused pyridine ring. researchgate.netnuph.edu.ua

For instance, the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with ketones possessing α-methylene groups, such as aryl, hetaryl, alkyl, and cycloalkyl ketones, in refluxing acetic acid with a pyrrolidine (B122466) catalyst, leads to the formation of 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines. researchgate.net Similarly, cyclocondensation with creatinine (B1669602) in the presence of pyrrolidine in refluxing acetic acid provides a route to 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines in yields of 54-70%. nuph.edu.ua

Furthermore, these aldehyde precursors can react with malononitrile (B47326) and cyanoacetamide to yield 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively. researchgate.net These products can then undergo further cyclocondensation to form more complex fused systems. researchgate.net

Cyclization of 5-Functionalized 4-Aminopyrazoles

The cyclization of 5-functionalized 4-aminopyrazoles represents another key approach to the pyrazolo[4,3-b]pyridine framework. nih.govresearchgate.net This strategy relies on having a suitable functional group at the 5-position of the pyrazole ring that can participate in the pyridine ring formation. Examples include the cyclization of 4-amino-5-(indol-3-yl)pyrazole with aldehydes or sodium nitromalonodialdehyde. nih.gov

Formation of Pyrazolo[4,3-B]pyridine Ring from 2-Chloro-3-nitropyridines via SNAr and Japp–Klingemann Reactions

An efficient and operationally simple method for synthesizing pyrazolo[4,3-b]pyridines involves a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions starting from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.netnih.gov This "reverse" approach constructs the pyrazole ring onto a functionalized pyridine core. mdpi.com

The process begins with a conventional SNAr reaction where a 2-chloro-3-nitropyridine (B167233) is converted to a pyridinyl keto ester. nih.gov This intermediate then undergoes a modified Japp–Klingemann reaction. nih.gov Traditional Japp-Klingemann conditions can be unsuitable, leading to stable azo-compounds instead of the desired hydrazones. nih.gov A refined protocol utilizes stable arenediazonium tosylates and combines the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner. nih.govresearchgate.net This method has proven effective for synthesizing pyrazolo[4,3-b]pyridines with electron-withdrawing groups. nih.gov

A notable observation in this synthetic route is an unusual C-N migration of an acetyl group, which was elucidated through the isolation of intermediates and NMR experiments. nih.govresearchgate.net The final protocol often involves azo-coupling in the presence of pyridine, followed by one-pot cyclization with the addition of pyrrolidine at 40 °C. nih.gov

Table 1: Selected Examples of Pyrazolo[4,3-b]pyridines Synthesized via the Japp-Klingemann Reaction nih.gov

CompoundStarting Material (Nitroaryl-substituted acetoacetic ester)Aryldiazonium TosylateReagentsYield (%)
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateEthyl 2-((3-nitropyridin-2-yl)amino)acetate2-Cyanobenzenediazonium tosylatePyridine, Pyrrolidine85
Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateEthyl 2-((3-nitropyridin-2-yl)amino)acetate4-Methyl-2-nitrobenzenediazonium tosylatePyridine, Pyrrolidine88
Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateEthyl 2-((3-nitropyridin-2-yl)amino)acetate2-Methoxybenzenediazonium tosylatePyridine, Pyrrolidine78
Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylateEthyl 2-((3-nitro-5-(trifluoromethyl)pyridin-2-yl)amino)acetate4-Methyl-2-nitrobenzenediazonium tosylatePyridine, Pyrrolidine84
3-Ethyl 6-methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylateMethyl 2-(2-(3-ethoxy-3-oxopropanoyl)hydrazinyl)nicotinate2-(Methoxycarbonyl)benzenediazonium tosylateDBU, Pyrrolidine73

Cascade Cyclization Reactions for Pyrazolo[4,3-B]pyridine Framework Assembly

Cascade, or domino, reactions offer an efficient means to construct complex molecular architectures like the pyrazolo[4,3-b]pyridine system in a single synthetic operation. rsc.org An electrochemically enabled cascade cyclization of aromatic aldehydes and pyrazol-5-amines has been developed for the synthesis of bis-pyrazolo[3,4-b:4′,3′-e]pyridines. acs.orgacs.org This method proceeds under metal- and external chemical oxidant-free conditions, providing moderate yields of the desired products. acs.orgacs.org

In a different approach, an unexpected addition–cyclization cascade reaction was observed during the attempted synthesis of an N-1 substituted pyrazolo[3,4-b]quinoline derivative. rsc.org This reaction involved the phosphonylation of an aromatic ring and the formation of a new six-membered lactam ring, leading to a tetracyclic system. rsc.org While this specific outcome was for a related quinoline (B57606) system, it highlights the potential for cascade reactions to yield complex, fused pyrazolo-pyridine structures. rsc.org

Synthesis via Condensation of Aminopyrazoles with Activated Carbonyl Compounds

The condensation of aminopyrazoles with activated carbonyl compounds is a widely used and versatile method for the synthesis of pyrazolo[3,4-b]pyridines, a related isomer to the 5H-pyrazolo[4,3-b]pyridine system. rsc.org This approach often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. rsc.org

A microwave-assisted, one-pot, three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, formaldehyde (B43269), and various β-diketones in water, catalyzed by indium(III) chloride, has been shown to be an efficient method for producing pyrazolo[3,4-b]pyridine derivatives in good to excellent yields. rsc.org This methodology represents a green chemistry approach due to the use of water as a solvent and the potential for catalyst reuse. rsc.org

Table 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives rsc.org

β-DiketoneProductYield (%)
1,3-Cyclohexanedione4a98
Dimedone4b98
1-Phenyl-1,3-butanedione4c85
1,3-Diphenyl-1,3-propanedione4d80
Acetylacetone4e90

Note: The table shows the yields for the synthesis of various pyrazolo[3,4-b]pyridine derivatives using different β-diketones.

Synthesis from 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles

A novel and straightforward route to pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been developed from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.govresearchgate.netrsc.org This method involves a sequential opening and closing cascade reaction with aniline (B41778) at room temperature in ethanol (B145695), catalyzed by sulfonated amorphous carbon (AC-SO3H). nih.govresearchgate.netrsc.org This approach offers several advantages, including mild reaction conditions, short reaction times, and operational simplicity, providing the desired products in moderate to good yields. nih.govresearchgate.netrsc.org A gram-scale synthesis has been demonstrated with a yield of up to 80%. nih.govresearchgate.net

The reaction is tolerant of various substituents on the aniline ring, with para-substituted anilines generally providing good yields. researchgate.net For instance, anilines with electron-donating or electron-withdrawing groups at the para-position react favorably. researchgate.net

Multi-Component Reactions (MCRs) for Expedient Synthesis of this compound Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecular frameworks like pyrazolo[3,4-b]pyridines. bohrium.com These reactions, which involve the one-pot combination of three or more starting materials, offer significant advantages in terms of operational simplicity, time efficiency, and the generation of diverse molecular libraries. bohrium.comresearchgate.net

Several MCR strategies have been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. One common approach involves the condensation of 5-aminopyrazoles with aldehydes and active methylene compounds, such as β-ketonitriles or pyruvic acid, often in the presence of a catalyst. researchgate.netnih.gov For instance, the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with 4-anisaldehyde and p-substituted β-ketonitriles in acetic acid has been shown to produce various pyrazolo[3,4-b]pyridine derivatives. nih.gov The use of microwave irradiation can further accelerate these reactions. nih.gov

Another notable MCR involves the reaction of arylglyoxals, electron-rich pyrazol-5-amines, and aromatic amines, which yields highly substituted pyrazolo[3,4-b]pyridines. acs.org This methodology has been extended to a four-component bicyclization by incorporating 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones, leading to the formation of complex, multicyclic pyrazolo[3,4-b]pyridine structures. acs.org

The choice of catalyst and reaction conditions plays a crucial role in the outcome of these MCRs. Catalysts such as ammonium (B1175870) acetate (B1210297), triethylamine, and various solid-supported acids have been employed to facilitate these transformations. researchgate.netrsc.org The use of green and recyclable catalysts, like amorphous carbon-supported sulfonic acid (AC-SO3H), has also been explored to develop more environmentally benign synthetic routes. rsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound derivatives, enabling efficient and selective bond formations. A variety of catalytic systems, including metal-based, acid-catalyzed, and organocatalytic approaches, have been developed to construct this important heterocyclic scaffold.

Metal-Catalyzed Cycloaddition and Coupling Reactions (e.g., Copper(II)-Catalyzed)

Metal-catalyzed reactions are instrumental in the synthesis of pyrazolo[4,3-b]pyridines, with copper(II) catalysts being particularly noteworthy. A formal [3+3] cycloaddition reaction utilizing copper(II) acetylacetonate (B107027) as a catalyst provides an efficient and high-yielding method for preparing pyrazolo[3,4-b]pyridine derivatives. acs.orgresearchgate.netresearchgate.net This approach offers mild reaction conditions and has been successfully applied to generate a library of compounds. acs.orgresearchgate.net The optimization of this reaction has shown that even a small amount of the copper(II) acetylacetonate catalyst can lead to high product yields. acs.org

Other metal-based catalysts have also been employed. For example, a zirconium-based metal-organic framework (MOF) copper complex has been designed as a heterogeneous and porous catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. nih.gov This catalyst facilitates the reaction of various aromatic aldehydes, ethyl cyanoacetate, and aminopyrazole derivatives under solvent-free conditions. nih.gov Palladium catalysts are also crucial, particularly in cross-coupling reactions for the post-synthetic modification of the pyrazolopyridine core. rsc.org

The table below summarizes the application of various copper catalysts in the synthesis of pyrazolo[3,4-b]pyridine derivatives.

CatalystReactantsProduct TypeYield (%)Reference
Copper(II) acetylacetonate5-aminopyrazole, aldehyde, active methylene compoundPyrazolo[3,4-b]pyridineup to 94 acs.org
UiO-66-NH2/TCT/2-amino-Py@Cu(OAc)2Aromatic aldehydes, ethyl cyanoacetate, 3-(1H-indol-3-yl)-1-phenyl-1H-pyrazol-5-aminePyrazolo[3,4-b]pyridine-5-carbonitrileHigh nih.gov
CuIAryl iodides, phenolsDiaryl ethers (for further elaboration)up to 97 researchgate.net

Acid-Catalyzed and Organocatalytic Methods

Acid-catalyzed and organocatalytic methods provide valuable alternatives to metal-based approaches for the synthesis of this compound scaffolds. These methods often utilize readily available and environmentally benign catalysts.

A notable example of an acid-catalyzed method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. rsc.org This solid acid catalyst facilitates a sequential opening/closing cascade reaction between 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature in ethanol, affording the desired products in moderate to good yields. rsc.org The use of p-toluenesulfonic acid (p-TsOH) has also been reported to promote the multicomponent reaction of arylglyoxals with pyrazol-5-amines and aromatic amines. acs.org

In the realm of organocatalysis, pyrrolidine has been utilized as a catalyst in the one-pot cyclization step for the synthesis of pyrazolo[4,3-b]pyridines from N-acetyl hydrazone intermediates. nih.gov This method involves an initial azo-coupling followed by the pyrrolidine-catalyzed cyclization. nih.gov The table below provides a summary of selected acid-catalyzed and organocatalytic methods.

CatalystReactantsProduct TypeYield (%)Reference
Amorphous carbon-supported sulfonic acid (AC-SO3H)1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, anilinePyrazolo[3,4-b]pyridine-5-carboxylatesModerate to good (up to 80% for gram-scale) rsc.org
p-Toluenesulfonic acid (p-TsOH)Arylglyoxals, pyrazol-5-amines, aromatic aminesHighly substituted pyrazolo[3,4-b]pyridinesNot specified acs.org
PyrrolidineN-acetyl hydrazone intermediatesPyrazolo[4,3-b]pyridinesNot specified nih.gov

Post-Synthetic Functionalization and Structural Modification of this compound Derivatives

Post-synthetic functionalization and structural modification are crucial for expanding the chemical diversity and exploring the structure-activity relationships of this compound derivatives. These strategies allow for the introduction of various substituents at specific positions of the heterocyclic core, leading to the generation of novel analogues with potentially enhanced biological activities.

Regioselective Functionalization Techniques

Regioselective functionalization enables the precise modification of specific positions on the pyrazolo[4,3-b]pyridine ring system. One powerful technique is the Vilsmeier-Haack reaction, which has been used for the regioselective formylation of pyrazolo[3,4-b]pyridines. researchgate.net This reaction introduces a formyl group, a versatile handle for further chemical transformations.

Another important approach is the regioselective bromination followed by a bromine-magnesium exchange reaction. rsc.orgrsc.org This strategy allows for the introduction of various electrophiles at a specific position of the pyridine ring. The resulting functionalized pyridines can then be converted into pyrazolo[3,4-b]pyridines. rsc.orgrsc.org

Direct C-H activation has also emerged as a valuable tool for the late-stage functionalization of pyrazolo[3,4-b]pyridine derivatives. For instance, a palladium-catalyzed C3-arylation of the pyrazolo[3,4-b]pyridine core has been developed, providing a direct route to C3-arylated analogues. researchgate.net

The table below highlights some regioselective functionalization techniques applied to pyrazolo[3,4-b]pyridine precursors or derivatives.

ReactionReagentsFunctional Group IntroducedPositionReference
Vilsmeier-HaackPOCl3, DMFFormyl (-CHO)5-position researchgate.net
Bromine-Magnesium Exchangeiso-PrMgCl·LiClVarious electrophiles3-position rsc.orgrsc.org
C-H ArylationPd(phen)2(PF6)2, Aryl halidesAryl3-position researchgate.net

Cross-Coupling Methodologies for Arylation and Alkynylation (e.g., Suzuki Reaction)

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are extensively used for the arylation of the pyrazolo[4,3-b]pyridine scaffold. rsc.orgmdpi.com This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halogenated pyrazolopyridine and an aryl boronic acid, providing access to a wide range of aryl-substituted derivatives. rsc.orgmdpi.com For instance, 7-(6-bromothiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazide has been successfully subjected to Suzuki cross-coupling with various electronically diverse aryl boronic acids to synthesize arylated hydrazide derivatives. mdpi.com A one-pot, sequential Suzuki-Miyaura coupling strategy has also been developed for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines, demonstrating high chemoselectivity. rsc.org

Alkynylation of the pyrazolo[4,3-b]pyridine core can be achieved through Sonogashira coupling. This reaction involves the coupling of a halo-substituted pyrazolopyridine with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov A copper-free Sonogashira-type reaction has also been reported, employing in situ C-OH activation with bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBrOP) followed by coupling with terminal alkynes. nih.gov

The table below summarizes key cross-coupling reactions for the functionalization of pyrazolo[4,3-b]pyridines.

ReactionCatalyst SystemReactantsProductReference
Suzuki-Miyaura CouplingPd(PPh3)4, K2CO3Bromo-substituted pyrazolopyridine, Aryl boronic acidArylated pyrazolopyridine mdpi.com
Sequential Suzuki-Miyaura CouplingPd(OAc)2/dppf, Cs2CO36-chloro-3-iodo-pyrazolo[3,4-b]pyridine, Aryl boronic acids3,6-Diaryl-pyrazolo[3,4-b]pyridine rsc.org
Sonogashira CouplingPdCl2(CH3CN)2, 2-(dicyclohexylphosphino)biphenylHydroxy-pyrazolopyridine (via in situ activation), Terminal alkyneAlkynylated pyrazolopyridine nih.gov

Derivatization at Nitrogen and Carbon Centers of the this compound Core

The functionalization of the this compound scaffold is a critical step in modulating its physicochemical properties and biological activity. Derivatization strategies primarily target the nitrogen atoms of the pyrazole ring and, to a lesser extent, the carbon centers of either the pyrazole or pyridine moiety.

The pyrazolo[4,3-b]pyridine system possesses two possible tautomeric forms, the 1H- and 2H-isomers, which complicates derivatization at the nitrogen centers. bohrium.com Alkylation reactions on the pyrazole nitrogen can lead to a mixture of N1 and N2 regioisomers, and the ratio of these products is often influenced by the reaction conditions. Studies on related pyrazolopyridines have shown that N-alkylation occurs exclusively at the pyrazole's nitrogen atoms, with no substitution observed on the pyridine nitrogen. bohrium.com The differentiation of these regioisomers typically requires advanced NMR techniques, such as NOESY and 1H-13C/15N HMBC experiments. bohrium.com

For instance, selective N-alkylation of a related 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine has been utilized as a key step in the synthesis of novel anticancer agents. nih.gov This initial N-alkylation is followed by reactions with various amines to introduce further diversity. nih.gov Similarly, research into cannabinoid type-2 receptor (CB2R) ligands has led to the development of synthetic routes that allow for selective substitution at either the N1 or N2 position of the pyrazolo[4,3-b]pyridine-5-one core, yielding compounds with distinct agonist or inverse agonist activities. rsc.org

Carbon center derivatization is less commonly reported for the pre-formed this compound core compared to its synthesis from already functionalized precursors. nih.govmdpi.com However, methods developed for other heterocyclic systems, such as C-H activation and cross-coupling reactions, represent potential avenues for the direct functionalization of its carbon framework. For the related pyrazolo[3,4-c]pyridine scaffold, selective metalation at C7 followed by reaction with electrophiles or Negishi cross-coupling has been demonstrated, showcasing a strategy for vectorial functionalization. rsc.org Similar approaches could potentially be adapted for the this compound system.

Table 1: Examples of N-Alkylation Reactions on Pyrazolopyridine Scaffolds

Starting Material Reagents and Conditions Product(s) Research Focus Reference
Non-substituted and substituted indazoles and pyrazolopyridines Alkyl bromides, K₂CO₃, DMF N1 and N2 alkylated regioisomers Structural elucidation of regioisomers bohrium.com
6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Alkyl halides, followed by various amines N-alkylated amide derivatives Synthesis of potential anticancer agents nih.gov
7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide precursor THP-protection followed by selective alkylation N1- or N2-substituted analogs Development of CB2 receptor ligands rsc.org

Green Chemistry Principles and Methodologies in this compound Synthesis

The synthesis of the this compound core and its derivatives has increasingly benefited from the application of green chemistry principles, aiming to reduce environmental impact through efficient, safer, and less wasteful processes. Key strategies include multicomponent reactions, the use of microwave irradiation, and the adoption of environmentally benign solvents and catalysts.

Multicomponent Reactions (MCRs)

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. unr.edu.ar This technology has been successfully applied to the synthesis of various pyrazolopyridine derivatives. For example, pyrazolo[3,4-b]pyridines have been synthesized via a one-pot condensation under microwave irradiation in aqueous media catalyzed by Indium(III) chloride (InCl₃), yielding good to excellent results in just 10-20 minutes. rsc.orgrsc.org Solvent-free microwave-assisted reactions have also been developed for preparing fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, highlighting the advantages of mild reaction conditions and easy work-up. unr.edu.ar This method has been shown to drastically shorten reaction times and improve yields in the key steps of synthesizing neuroactive pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives. nih.gov

Green Solvents and Catalysts

The replacement of volatile and toxic organic solvents with greener alternatives like water is a cornerstone of green chemistry. The synthesis of pyrazolopyridine derivatives has been achieved in aqueous media, often facilitated by catalysts like InCl₃ or phase-transfer catalysts such as tetrapropylammonium (B79313) bromide (TPAB). scispace.comrsc.org Ammonium acetate has also been employed as an effective and green catalyst for one-pot cyclocondensation reactions. researchgate.net Furthermore, the development of reusable catalysts is a key goal. A novel pathway for preparing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds utilizes a sulfonated amorphous carbon material (AC-SO₃H) as a low-cost, non-toxic, and stable solid acid catalyst in ethanol at room temperature. rsc.org

Table 2: Comparison of Synthetic Methodologies for Pyrazolopyridine Derivatives

Method Key Features Example Reaction Advantages Reference
Traditional Synthesis Conventional heating, organic solvents, multi-step Cyclocondensation in refluxing acetic acid or using POCl₃ Well-established procedures derpharmachemica.comresearchgate.net
Multicomponent Reaction (MCR) One-pot, >3 reactants, high atom economy 5-aminopyrazole + formaldehyde + β-diketone Reduced steps, less waste, operational simplicity preprints.orgscispace.comrsc.org
Microwave-Assisted Synthesis Rapid heating, reduced reaction time Solvent-free cyclocondensation with tBuOK catalyst Shorter times (minutes vs. hours), higher yields, cleaner products unr.edu.arnih.gov
Green Catalysis Use of water as solvent, recyclable catalysts Synthesis using InCl₃ in water or with a solid acid catalyst (AC-SO₃H) Environmentally benign, catalyst reusability, mild conditions rsc.orgrsc.org

Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity of 5h Pyrazolo 4,3 B Pyridine

Mechanistic Pathways of Key Annulation and Cyclization Reactions

The synthesis of the 5H-pyrazolo[4,3-b]pyridine scaffold is primarily achieved through annulation and cyclization reactions, where a pyridine (B92270) ring is constructed onto a pre-existing pyrazole (B372694) core or vice-versa. researchgate.netnih.gov The mechanistic pathways are diverse and depend significantly on the starting materials and reaction conditions.

Two predominant strategies for forming the pyrazolo[4,3-b]pyridine system are the annulation of a pyridine fragment to an amino-substituted pyrazole ring and, less commonly, the annulation of a pyrazole ring to a functionalized pyridine core. nih.govresearchgate.net A common method involves the cyclocondensation of N-protected 4-aminopyrazole-5-carbaldehydes with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetamide. researchgate.net For instance, the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile proceeds in refluxing acetic acid in the presence of pyrrolidine (B122466) to yield 5-aminopyrazolo[4,3-b]pyridine derivatives. researchgate.net

Another significant mechanistic approach is the modified Japp–Klingemann reaction. nih.govresearchgate.net An efficient synthesis has been developed starting from 2-chloro-3-nitropyridines. nih.govresearchgate.net This pathway involves a sequence of nucleophilic aromatic substitution (SNAr) followed by the Japp–Klingemann reaction. nih.govresearchgate.net A proposed mechanism for a one-pot synthesis begins with the reaction of a pyridin-2-yl keto ester with an arenediazonium tosylate. nih.gov This is followed by azo-coupling, deacylation, and pyrazole ring annulation. nih.govresearchgate.net During this process, an unusual C-N migration of an acetyl group has been observed, with a plausible mechanism proposed based on isolated intermediates and NMR experiments. nih.govresearchgate.net

The cyclization of 5-functionalized 4-aminopyrazoles is also a key strategy. nih.gov For example, 4-amino-5-(indol-3-yl)pyrazole can undergo cyclization with aldehydes to form the pyrazolo[4,3-b]pyridine ring system. nih.gov Similarly, N-Boc-4-aminopyrazole-5-carbaldehydes react with various ketones (aryl, hetaryl, alkyl, and cycloalkyl) that have active methylene groups. researchgate.net These reactions, typically conducted in refluxing acetic acid with a pyrrolidine catalyst, result in the formation of 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines. researchgate.net

A summary of key reaction types and their mechanistic features is presented below.

Reaction TypeStarting MaterialsKey Mechanistic StepsRef.
Cyclocondensation N-Boc-4-aminopyrazole-5-carbaldehydes, MalononitrileKnoevenagel condensation, Intramolecular cyclization, Aromatization researchgate.net
Modified Japp-Klingemann 2-Chloro-3-nitropyridines, Keto esters, Arenediazonium tosylatesSNAr, Azo-coupling, Deacylation, Pyrazole ring annulation nih.govresearchgate.net
Friedländer Annulation 4-Aminopyrazole-5-carbaldehydes, Ketones with α-methylene groupAldol-type condensation, Intramolecular cyclization, Dehydration researchgate.net
Intramolecular Cyclization 2-Ethynylpyridine (B158538) N-imidesFormation of N-aminopyridinium salts, Base-induced intramolecular attack of the imide nitrogen onto the ethynyl (B1212043) group jst.go.jp

Studies on Regioselectivity and Stereoselectivity in this compound Formation

Regioselectivity is a critical aspect in the synthesis of pyrazolo[4,3-b]pyridines, particularly concerning the orientation of the annulated ring and the position of substituents. The fusion of the pyrazole and pyridine rings can theoretically result in different isomers, and controlling the reaction to yield the desired [4,3-b] isomer is paramount.

In syntheses starting from 3-acylpyridine N-oxide tosylhydrazones, a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines can be formed. nih.gov However, studies have shown that moderate regiocontrol over the cyclization can be achieved by carefully selecting the electrophile and solvent combination. nih.gov The geometry of the starting hydrazone is also crucial, as (Z)-hydrazones readily cyclize while (E)-hydrazones are unreactive under the reported conditions. nih.gov

When synthesizing pyrazolo[4,3-b]pyridines from N-Boc-protected 5-formyl-1H-pyrazol-4-amines and various ketones, the reaction regioselectively yields the corresponding pyrazolo[4,3-b]pyridines. researchgate.net The reaction proceeds through a presumed Knoevenagel condensation followed by an intramolecular cyclization that favors the formation of the [4,3-b] fused system. researchgate.net

Stereoselectivity becomes a factor in the formation of non-aromatic or fused pyrazolo[4,3-b]pyridine systems. For example, in a four-component bicyclization approach to create multicyclic pyrazolo[3,4-b]pyridines, the spatial configuration of exocyclic double bonds in the resulting cyclopenta[d]pyrazolo[3,4-b]pyridines was well-controlled. nih.gov While this example pertains to the [3,4-b] isomer, it highlights that stereochemical control is an important consideration in complex fused systems. In the synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, the reaction is sensitive to the stereochemistry of substituents on the starting materials. rsc.orgrsc.org The presence of ortho-substituents (like -OH, -COOH, -Cl) on a phenyl ring of the pyranopyrazole precursor prevented the reaction, likely due to steric hindrance involving the carbonyl group of the ester. rsc.orgrsc.org

The table below summarizes factors influencing selectivity in relevant syntheses.

Reaction TypeSelectivity TypeInfluencing FactorsOutcomeRef.
Cyclization of Pyridine N-Oxide Hydrazones RegioselectivityChoice of electrophile and solvent; (Z)-configuration of hydrazone is essential.Moderate control over the formation of pyrazolo[3,4-b] vs. pyrazolo[4,3-c] isomers. nih.gov
Condensation of 4-Aminopyrazole-5-carbaldehydes RegioselectivityInherent reactivity of the starting materials.Favors formation of the pyrazolo[4,3-b]pyridine scaffold. researchgate.net
Synthesis from Dihydropyranopyrazoles Regioselectivity/Substrate ScopeSteric hindrance from ortho-substituents on the aniline (B41778) reactant.Reaction fails with ortho-substituted anilines, indicating high sensitivity to steric effects. rsc.orgrsc.org
N-Alkylation RegioselectivityReaction conditions (e.g., base, solvent).Can lead to mixtures of N1 and N2 alkylated products in related pyrazolopyridine systems. bohrium.com

Intramolecular Rearrangements and Tautomerism in this compound Systems

The pyrazolo[4,3-b]pyridine framework can participate in intramolecular rearrangements and exists in different tautomeric forms, which influences its reactivity and characterization.

An unusual rearrangement was observed during a one-pot synthesis of pyrazolo[4,3-b]pyridines involving a modified Japp–Klingemann reaction. nih.govresearchgate.net This specific rearrangement involved a C-N migration of an acetyl group, and a plausible mechanism was formulated based on the analysis of isolated reaction intermediates and NMR studies. nih.govresearchgate.net Another type of intramolecular rearrangement is the cyclization of 2-ethynylpyridine N-imides, which proceeds through ionic intermediates to form pyrazolo[2,3-a]pyridines, a related isomer class. jst.go.jp This demonstrates the propensity of suitably substituted pyridine precursors to undergo intramolecular cyclization to form fused pyrazole systems. jst.go.jp

Tautomerism is a key characteristic of the pyrazolo[4,3-b]pyridine scaffold. For the parent, unsubstituted ring system, two primary tautomeric forms are known: the 1H-pyrazolo[4,3-b]pyridine and the 2H-pyrazolo[4,3-b]pyridine. bohrium.com The position of the proton on one of the pyrazole nitrogen atoms defines the tautomer.

Tautomeric Forms of Pyrazolo[4,3-b]pyridine Image showing the two tautomeric forms of Pyrazolo[4,3-b]pyridine: 1H-Pyrazolo[4,3-b]pyridine and 2H-Pyrazolo[4,3-b]pyridine. In the 1H-tautomer, the hydrogen is on the nitrogen adjacent to the fusion. In the 2H-tautomer, the hydrogen is on the nitrogen away from the fusion. Caption: The two known tautomeric forms of the pyrazolo[4,3-b]pyridine ring system.

While both forms are possible, computational studies on the closely related pyrazolo[3,4-b]pyridine isomers have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol. url.edu This suggests a strong preference for the 1H-tautomer in the unsubstituted system under standard conditions. url.edu The tautomeric equilibrium can be influenced by substitution patterns and solvent effects. acs.org For instance, in some tetrahydropyridone derivatives of the related [3,4-b] isomer, the 2-NH tautomer is favored. url.edu The specific tautomeric form present can be determined using advanced NMR techniques, such as NOESY and 1H-13C/15N HMBC methods. bohrium.com

Reactivity Profiles and Chemical Transformations of this compound Substructures

The this compound core is a versatile scaffold that can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity is dictated by the electronic nature of the fused rings and the presence of functional groups.

Functional groups on the pyrazolo[4,3-b]pyridine ring can be readily transformed. For example, 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids can undergo a modified Curtius rearrangement when heated with diphenylphosphorylazide, leading to the formation of fused imidazo[4,5-b]pyrazolo[3,4-e]pyridine-6(5H)-ones. researchgate.net This demonstrates that amino and carboxylic acid groups on the pyridine moiety can be used to construct further fused heterocyclic systems. researchgate.net

The pyrazole nitrogen atoms are common sites for functionalization, such as alkylation and acylation. bohrium.com However, controlling the regioselectivity of these reactions can be challenging, often yielding a mixture of N1 and N2 substituted products. bohrium.com

The pyridine ring of the scaffold can be activated for nucleophilic substitution. In a method starting from 2-chloro-3-nitropyridines, the chloro group serves as a leaving group in an initial SNAr reaction, which is a key step in building the final fused ring system. nih.gov This indicates that halogenated pyrazolo[4,3-b]pyridines could be valuable intermediates for introducing various nucleophiles. The reactivity of the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been demonstrated through selective functionalization at multiple positions, including Pd-catalyzed Buchwald-Hartwig amination at C-5 and selective metalation/cross-coupling at C-7. rsc.org These strategies suggest similar potential for vectorial functionalization of the pyrazolo[4,3-b]pyridine core.

The table below outlines some reported chemical transformations of the pyrazolo[4,3-b]pyridine substructure.

Reaction TypeReagents/ConditionsPosition(s) of ReactivityProduct TypeRef.
Curtius Rearrangement Diphenylphosphorylazide, Triethylamine, HeatC6-Carboxylic acid and C5-Amino groupFused Imidazo-pyrazolo-pyridines researchgate.net
N-Alkylation Alkyl halides, Base (e.g., K2CO3)N1 and N2 of the pyrazole ringN-alkylated pyrazolopyridines bohrium.com
N-Mesylation Mesyl chlorideN1 of the pyrazole ring (in related isomers)N1-mesylated pyrazolopyridines rsc.org
Buchwald-Hartwig Amination Amines, Pd catalystC-Halogen positionC-amino substituted pyrazolopyridines rsc.org
Suzuki-Miyaura Coupling Boronic acids, Pd catalystC-Halogen or C-Borylated positionsC-aryl or C-heteroaryl substituted pyrazolopyridines rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies for 5h Pyrazolo 4,3 B Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of pyrazolo[4,3-b]pyridine compounds in solution. It provides critical information regarding the molecular structure and can help in differentiating between isomers. cdnsciencepub.combohrium.comresearchgate.net

1D NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for the initial structural assessment of pyrazolo[4,3-b]pyridine derivatives.

¹H NMR: The proton NMR spectra of pyrazolo[4,3-b]pyridines display characteristic signals for aromatic protons, typically observed in the range of 7.0 to 9.0 ppm. For instance, in a series of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, the NH proton of the pyrazole (B372694) ring appears as a singlet between 13.0 and 13.5 ppm. nih.gov The chemical shifts and coupling patterns of the pyridine (B92270) and pyrazole ring protons provide valuable information for assigning their positions. In one study, the protons of the pyridine ring in 5-bromo-1H-pyrazolo[3,4-b]pyridine were observed as singlets at δ 8.21 and 8.65 ppm. growingscience.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment. For example, in ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the trifluoromethyl group's carbon appears around 123.5 ppm (q, ¹JCF = 272 Hz), while the ester carbonyl carbon is observed at 160.8 ppm. nih.gov This technique is also instrumental in distinguishing between N-1 and N-2 substituted isomers of pyrazolopyridines. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR spectroscopy offers direct insight into the nitrogen atoms within the pyrazole and pyridine rings. Although less common due to lower sensitivity, ¹⁵N NMR can be decisive in assigning the position of substitution on the pyrazole ring. For certain pyrazolo[4,3-c]pyridines, ¹⁵N chemical shifts for N-1 were found in the range of -158.8 to -160.2 ppm, which differed significantly from those of the corresponding pyrazolopyridine N-oxides. beilstein-journals.org

A representative table of ¹H NMR data for a pyrazolo[3,4-b]pyridine derivative is shown below:

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-49.67d2.1
H-58.51d1.8
H-88.38s
H-98.32dd8.4, 1.8
H-117.66d8.7
OCH₂4.63q6.9
CH₃ (ester)1.52t6.9
CH₃ (aryl)2.34s

Data for Ethyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. nih.gov

2D NMR Correlation Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity and spatial relationships within pyrazolo[4,3-b]pyridine molecules, resolving ambiguities that may remain after 1D NMR analysis.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward method for assigning carbon signals based on their attached protons. helsinki.fi

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. helsinki.fi This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC was used to confirm the structure of a 3,3′-bipyrazolo[3,4-b]pyridine by observing correlations between pyridine ring protons and carbons in the adjacent ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of substituents. This technique has been decisive in the structural elucidation of regioisomers of N-alkylated pyrazolopyridines. bohrium.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 5H-pyrazolo[4,3-b]pyridine compounds. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Key characteristic absorption bands for pyrazolo[4,3-b]pyridine derivatives include:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ is indicative of the N-H group in the pyrazole ring. jst.go.jpderpharmachemica.com

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. jst.go.jpderpharmachemica.com

C=O stretching: For derivatives containing a carbonyl group, a strong absorption band is observed in the range of 1650-1730 cm⁻¹. For example, in two pyrazolo[3,4-b]pyridine derivatives, these bands were seen at 1727–1709 cm⁻¹. nih.gov

C=N stretching: The C=N stretching vibration of the pyrazole and pyridine rings gives rise to bands in the 1580-1650 cm⁻¹ region. jst.go.jptandfonline.com

C≡N stretching: In cyano-substituted derivatives, a sharp band appears around 2220-2240 cm⁻¹. tandfonline.com

The table below summarizes typical FT-IR absorption bands for a substituted pyrazolo[3,4-b]pyridine:

Functional GroupWavenumber (cm⁻¹)
N-H3335
Aromatic C-H3089
Aliphatic C-H2976, 2849
C=O1674

Data for N-(4-chlorobenzylidene)-1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide. derpharmachemica.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound compounds and for obtaining information about their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.govrsc.org

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for these compounds. nih.govjst.go.jp The mass spectrum typically shows a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound. nih.govderpharmachemica.com The fragmentation pattern can provide further structural information. For instance, the HRMS (ESI) data for ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate showed a calculated mass of 354.0860 for [M+H]⁺, with a found value of 354.0861, confirming the molecular formula C₁₆H₁₁F₄N₃O₂. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectra of these compounds typically exhibit absorption maxima corresponding to π→π* transitions within the aromatic system. mdpi.com For example, a study on pyrazolo[3,4-b]pyridine derivatives showed an absorption maximum at 364 nm, with the absorption tail extending beyond 400 nm. mdpi.com The presence of substituents on the pyrazolopyridine core can influence the position and intensity of these absorption bands. In some cases, n→π* transitions, arising from the nitrogen heteroatoms, may also be observed at longer wavelengths. The absorption spectrum of one pyrazolo[3,4-b]pyridine derivative displayed a peak at 365 nm. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of this compound compounds in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition (primarily carbon, hydrogen, and nitrogen) of a newly synthesized compound. This method provides the mass percentage of each element within a sample, which is then compared to the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the experimentally found values and the calculated values, typically within a margin of ±0.4%, serves as crucial evidence to confirm the empirical formula, and by extension, the molecular identity and purity of the synthesized compound.

In the characterization of pyrazolo[4,3-b]pyridine derivatives, elemental analysis is routinely used to validate the successful synthesis of the target molecular structures. Research findings provide specific examples of this validation process, where the experimentally determined percentages of carbon, hydrogen, and nitrogen align closely with the theoretical values.

For instance, in a study detailing the synthesis of a new class of pyrazolo[4,3-b]pyridine derivatives, the elemental composition of 3-Benzoyl-7-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile was confirmed. mdpi.com The theoretical and experimental values were reported as follows:

Elemental Analysis Data for 3-Benzoyl-7-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile
ElementCalculated (%)Found (%)
Carbon (C)71.1871.19
Hydrogen (H)3.983.36
Nitrogen (N)15.8120.83

Computational and Theoretical Chemistry Applications in 5h Pyrazolo 4,3 B Pyridine Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for pyrazolo[4,3-b]pyridine systems, enabling detailed investigation of their electronic structure and stability. rsc.orgmdpi.comniscpr.res.in Researchers employ DFT methods, often using functionals like B3LYP and CAM-B3LYP with various basis sets (e.g., 6-311++G(d,p)), to optimize the molecular geometry and confirm the stability of synthesized derivatives. rsc.orgmdpi.com

Theoretical calculations have been used to confirm the formation of the pyrazolo[3,4-b]pyridine structure over other potential isomers by comparing their computed total energies and thermodynamic parameters. rsc.orgmdpi.com For instance, studies have shown that the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer. acs.org DFT calculations also provide insights into the planarity of the molecule, with geometry optimization results often indicating that the constituent atoms lie within the same geometrical plane, which is crucial for understanding its electronic and optical properties. niscpr.res.in

Table 1: Examples of DFT Functionals and Basis Sets Used in Pyrazolo[4,3-b]pyridine Research

Functional Basis Set Application Reference
B3LYP 6-311++G(d,p) Geometry optimization, electronic properties, NBO analysis rsc.org
CAM-B3LYP 6-311++G(d,p) Electronic absorption spectra, NLO properties rsc.orgmdpi.com
M062X 6-311++G(d,p) FMO analysis, NBO analysis researchgate.net
B3LYP 6-31G(d) Geometry optimization, vibrational frequencies niscpr.res.in

This table is for illustrative purposes and includes data for pyrazolo[3,4-b]pyridine derivatives which are structurally related to the parent compound.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior and conformational flexibility of molecules over time. While extensively used to analyze the interaction of pyrazolopyridine derivatives with biological targets like proteins and enzymes eurasianjournals.comrsc.org, specific studies focusing solely on the conformational analysis and flexibility of the isolated 5H-Pyrazolo[4,3-b]pyridine scaffold are less common in the available literature.

Molecular Docking Studies for Ligand-Target Interactions at a Molecular Level

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a biological target. For derivatives of this compound, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes and receptors. fortunejournals.comnih.govmdpi.com

These studies have provided insights into the molecular interactions between the pyrazolopyridine scaffold and the active sites of proteins such as kinases, α-amylase, and various receptors. fortunejournals.comnih.gov Docking results typically reveal key binding interactions, such as hydrogen bonds formed by the pyridine (B92270) and pyrazole (B372694) nitrogen atoms, as well as π-π stacking interactions involving the aromatic rings. fortunejournals.com For example, pyrazolo[3,4-b]pyridine derivatives have been docked into the active site of the α-amylase enzyme, showing favorable binding energies compared to standard drugs and suggesting their potential as anti-diabetic agents. nih.gov Similarly, docking studies have been crucial in the development of pyrazolopyridine-based kinase inhibitors for anticancer research. fortunejournals.commdpi.com

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the chemical reactivity and electronic properties of this compound derivatives. The energies of the HOMO and LUMO, and the resulting energy gap (E_gap), are key indicators of a molecule's ability to donate or accept electrons. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (μ), electrophilicity index (ω), and chemical softness (S). mdpi.comresearchgate.net These descriptors provide a quantitative measure of the stability and reactivity of the synthesized molecules. researchgate.net For instance, a piperonal (B3395001) chalcone (B49325) derivative incorporating a pyrazolo[3,4-b]pyridine moiety was found to have a large energy gap, indicating it to be a hard molecule with high kinetic stability and low polarizability.

Table 2: Calculated Reactivity Descriptors for a Pyrazolo[3,4-b]pyridine Derivative

Parameter Value (eV)
E_HOMO -7.2861
E_LUMO -1.5934
Energy Gap (E_gap) 5.6926
Chemical Hardness (η) 2.84
Chemical Potential (μ) -4.43
Electrophilicity Index (ω) 3.46
Chemical Softness (S) 0.17

Data from a study on a piperonal chalcone derivative of pyrazolo[3,4-b]pyridine.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. rsc.org For this compound derivatives, NBO analysis provides a detailed picture of the electronic delocalization and the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. eurasianjournals.com

The analysis quantifies the stabilization energy (E(2)) associated with these interactions, where a higher E(2) value indicates a stronger interaction. NBO calculations can elucidate the nature of the hybrid orbitals forming the bonds and the electronic densities, helping to understand the bonding characteristics of the pyrazolopyridine system. For example, NBO analysis has been used to describe the electronic structure of pyrazolo[3,4-b]pyridine-spirocycloalkanediones, revealing that certain bonds are controlled by the p-character of the hybrid orbitals.

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. eurasianjournals.com This method maps various properties onto the molecular surface, such as d_norm (normalized contact distance), to identify close contacts between neighboring molecules. For pyrazolo[3,4-b]pyridine derivatives, Hirshfeld analysis has been used to understand the crystal packing, revealing the relative contributions of different types of intermolecular interactions, such as H···H, C···H, and N···H contacts. eurasianjournals.com

Complementary to this, energy framework calculations provide a quantitative measure of the interaction energies between molecular pairs in the crystal, categorized into electrostatic, polarization, dispersion, and repulsion components. rsc.org These calculations help to understand the supramolecular architecture and the forces governing crystal stability. For a piperonal chalcone derivative of pyrazolo[3,4-b]pyridine, Hirshfeld analysis showed that H···H interactions were the most significant contributors to intermolecular stabilization. researchgate.net

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrazolo[3,4-d]pyrimidine Derivative

Interaction Type Contribution (%)
H···H 47.0
H···N/N···H 17.6
H···C/C···H 17.0

Data for a related pyrazolopyrimidine derivative, illustrating the type of information obtained from Hirshfeld analysis.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Theoretical calculations play a crucial role in the prediction and characterization of the nonlinear optical (NLO) properties of materials. For this compound derivatives, DFT calculations are employed to determine key NLO parameters such as the electric dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). rsc.org

Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. The computational prediction of these properties allows for the rational design of new materials with enhanced NLO responses. Studies on pyrazolo[3,4-b]pyridine derivatives have shown that these compounds can exhibit significant NLO properties, suggesting their potential as candidates for NLO applications. researchgate.neteurasianjournals.com The calculations are often performed using specific DFT functionals, like CAM-B3LYP, which are known to provide more accurate predictions for NLO properties. rsc.orgmdpi.com

Quantum Chemical Insights into Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of the this compound scaffold and its derivatives. These computational methods provide a molecular-level understanding of reaction pathways, allowing for the characterization of transient intermediates and high-energy transition states that are often difficult or impossible to observe experimentally.

One significant application of these theoretical studies is in mapping out the entire reaction coordinate for multi-component syntheses. For instance, the one-pot, three-component condensation leading to 4-Aryl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones has been thoroughly investigated using DFT at the B3LYP/6-311G** level of theory. tandfonline.com Computational chemists have successfully optimized the structures of all intermediates and located the corresponding transition states along the reaction pathway. tandfonline.com This research confirmed a plausible mechanism that proceeds through four key intermediates, providing a detailed energetic and structural map of the reaction. tandfonline.com

These computational studies are crucial for understanding and predicting the regioselectivity of certain reactions. In the synthesis of 1H-pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, two different regioisomers can potentially be formed. nih.gov The final product ratio is determined by the relative electrophilicity of the two carbonyl groups. nih.gov Quantum chemical calculations can predict the activation barriers for the competing pathways, thereby forecasting the major product.

Furthermore, theoretical investigations have shed light on the mechanisms of various named reactions adapted for the synthesis of this heterocyclic system. The Gould-Jacobs reaction, a classical method for quinoline (B57606) synthesis, has been applied to produce 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines. nih.govmdpi.com Computational models have detailed the proposed mechanism, which involves the initial reaction of a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent transformation. nih.govmdpi.com

Similarly, the mechanism for three-component reactions involving an aldehyde, a ketone, and an aminopyrazole has been computationally explored. mdpi.com These studies suggest that the reaction typically begins with a condensation reaction between the ketone and the aldehyde to form an α,β-unsaturated carbonyl intermediate. nih.govmdpi.com This is followed by a Michael addition of the aminopyrazole and subsequent cyclization and dehydration/oxidation to yield the final aromatic pyrazolopyridine system. nih.gov

The data generated from these quantum chemical studies, such as the relative energies of intermediates and the activation energies for each step, are invaluable for optimizing reaction conditions. By identifying the rate-determining step, chemists can rationally design strategies to lower its energy barrier, for example, by choosing a more suitable catalyst or solvent.

Below are tables summarizing key findings from computational studies on the reaction pathways of pyrazolo[4,3-b]pyridine and related isomers.

Table 1: Investigated Reaction Mechanisms for Pyrazolopyridine Synthesis This table is interactive. You can sort and filter the data.

Reaction Type Starting Materials Key Intermediates Computational Method Reference
Three-Component Condensation Benzaldehydes, Indandione, 3-Amino-5-methylpyrazole Four optimized intermediates DFT (B3LYP/6-311G**) tandfonline.com
Gould-Jacobs Reaction 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate Enol ether adduct, Cyclized intermediate Not specified nih.govmdpi.com
Three-Component Reaction Aldehyde, Ketone, 5-Aminopyrazole α,β-Unsaturated ketone Not specified nih.govmdpi.com

Table 2: Proposed Mechanistic Steps in the Synthesis of Pyrazolo-fused Phenanthrolines This table is interactive. You can sort and filter the data.

Method Step 1 Step 2 Step 3 Step 4 Step 5 Reference
Method A Generation of chalcone Reaction with ammonium (B1175870) acetate (B1210297) to form imine Michael-type reaction with malononitrile (B47326) Cyclization Isomerization and Aromatization nih.gov
Method B Knoevenagel reaction (aldehyde + malononitrile) Formation of enamine from quinolinone Michael reaction between Knoevenagel product and enamine Isomerization Cyclization and Aromatization nih.gov

Applications of 5h Pyrazolo 4,3 B Pyridine Derivatives in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 5H-pyrazolo[4,3-b]pyridine derivatives, these studies have been instrumental in optimizing lead compounds into potent and selective therapeutic candidates.

The biological activity of pyrazolo[4,3-b]pyridine derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. Researchers have systematically modified these positions to probe interactions with target proteins and enhance desired pharmacological effects.

For instance, in the development of B-RafV600E inhibitors, the introduction of a bromine atom at the 5-position of a pyridine-amide lead compound resulted in an eight-fold increase in both enzymatic and cellular activity. nih.gov X-ray crystallography confirmed that the 5-bromo group established key lipophilic contacts with the side chains of several amino acid residues, including Ile463, Val471, Trp531, and Phe583, which accounted for the significant boost in potency. nih.gov Similarly, in the pursuit of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the incorporation of chlorine atoms at the 2- and 6-positions of a phenyl ring attached to the pyrazolo[3,4-b]pyridine scaffold was a key design element. nih.gov This strategic substitution pattern contributed to both high potency and improved selectivity for FGFR over other kinases like VEGFR2. nih.gov The SAR of the 5-position has also been extensively investigated for phosphodiesterase 4 (PDE4) inhibitors, where a range of substituted heterocycles at this position yielded compounds with good potency. nih.gov

Scaffold/SeriesTargetPosition/SubstituentEffect on BioactivityReference
Pyridine-amideB-RafV600EBromine at 5-position8-fold increase in enzymatic and cellular activity. nih.gov nih.gov
1H-Pyrazolo[3,4-b]pyridineFGFRChlorines at 2- and 6-positions of attached phenyl ringHigh potency and selectivity over VEGFR2. nih.gov nih.gov
PyrazolopyridinePDE4Substituted heterocycles at 5-positionGood potency. nih.gov nih.gov
5-Aryl-pyrazolo[3,4-b]pyridineGSK-3Aryl group at C-5Potent inhibition. nih.gov nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemical series with improved properties. The pyrazolo[4,3-b]pyridine core has been successfully employed in such strategies.

In the development of Tropomyosin Receptor Kinase (TRK) inhibitors, a scaffold hopping approach was used to design novel compounds, leading to the synthesis of pyrazolo[3,4-b]pyridine derivatives with potent inhibitory activity. nih.govrsc.org Similarly, to address the poor metabolic stability of an imidazo[5,1-b] nih.govnih.govnih.govthiadiazole series of Cyclin-Dependent Kinase 8 (CDK8) inhibitors, a structure-guided scaffold hopping exercise identified the pyrazolo[3,4-b]pyridine core as a superior hinge-binding moiety, which led to compounds with better pharmacokinetic profiles. nih.gov Another example involved designing novel FGFR inhibitors based on the structure of AZD4547; a scaffold hopping strategy led to a new series of 1H-pyrazolo[3,4-b]pyridine derivatives with excellent antitumor activities. nih.gov

Bioisosteric replacement has also been explored. For instance, to investigate the impact on anticancer and c-Met inhibitory activity, the pyrazolo[3,4-b]pyridine scaffold was replaced with a pyrazolo[3,4-d]thiazole scaffold, demonstrating a rational approach to modifying the core structure to modulate biological outcomes. nih.gov

Exploration of this compound Scaffolds as Enzyme Inhibitors

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have demonstrated inhibitory activity against a wide array of enzymes, establishing this chemical class as a versatile platform for inhibitor design.

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazolo[4,3-b]pyridine framework is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding site of these enzymes. nih.gov

c-Met: Several pyrazolo[3,4-b]pyridine derivatives have been reported as potent inhibitors of the c-Met kinase. nih.gov For example, certain derivatives exhibited strong c-Met kinase inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov One metabolically stable derivative was shown to inhibit c-Met at a concentration of 1 µM. nih.gov Additionally, 1-sulfonyl-pyrazolo[4,3-b]pyridines have been designed as selective c-Met inhibitors, retaining key hydrogen bonding interactions with Met1160 and Tyr1230 in the enzyme's active site. nih.gov

CDK8: The pyrazolo[3,4-b]pyridine scaffold was identified through scaffold hopping as a metabolically stable hinge-binding core for CDK8 inhibitors. nih.gov A hybridization approach, starting from known inhibitors, led to the development of a pyrazolopyridine-based compound (JH-XVI-178) as a highly potent and selective inhibitor of CDK8 and its paralog CDK19. nih.gov

TRK: Derivatives of pyrazolo[3,4-b]pyridine have been synthesized as pan-TRK inhibitors with IC₅₀ values in the low nanomolar range against TRKA, TRKB, and TRKC. nih.gov One compound from this class demonstrated potent anticancer effects both in vitro and in vivo. nih.gov

FGFR: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR kinase inhibitors. nih.govnih.gov A lead compound from this series, 7n, showed significant antitumor activity in a FGFR1-driven xenograft model, highlighting its potential for further drug development. nih.govnih.gov

PIM-1: In a recent study, novel pyrazolo[3,4-b]pyridine derivatives were designed and evaluated as dual inhibitors of CDK2 and PIM-1 kinases. nih.gov One compound, 6b, potently inhibited PIM-1 kinase with an IC₅₀ of 0.67 µM and demonstrated significant anti-cancer activity. nih.gov Other derivatives have also shown high inhibitory activity against PIM-1, with IC₅₀ values as low as 26 nM. researchgate.net

B-Raf: A series of 3-methoxy pyrazolopyridine inhibitors of B-RafV600E were developed using structure-based design. nih.gov These compounds proved to be potent, selective, and orally bioavailable, effectively inhibiting tumor growth in a mouse xenograft model driven by the B-RafV600E mutation. nih.gov

EGFR: The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the naturally occurring purine, has been utilized to design inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govsemanticscholar.org

GSK-3: Novel series of 5-aryl- and 6-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.govresearchgate.net Certain optimized compounds exhibited potent inhibition of hGSK-3α with IC₅₀ values as low as 11 nM, with one derivative reaching an IC₅₀ of 0.8 nM. researchgate.net

AMPK and CHK1: The pyrazolo[3,4-b]pyridine scaffold has been noted for its potential to target a diverse range of kinases, including adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK) and checkpoint kinase 1 (CHK1). nih.gov

Kinase TargetScaffoldReported Activity (IC₅₀)Reference
c-MetPyrazolo[3,4-b]pyridine4.27 nM and 7.95 nM for compounds 5a and 5b. nih.gov nih.gov
CDK8/19PyrazolopyridinePotent and selective (e.g., JH-XVI-178). nih.gov nih.gov
TRKA/B/CPyrazolo[3,4-b]pyridine17/28/11 nM and 12/22/15 nM for compounds 4 and 5. nih.gov nih.gov
FGFR11H-Pyrazolo[3,4-b]pyridineExcellent in vitro potency (e.g., compound 7n). nih.gov nih.gov
PIM-1Pyrazolo[3,4-b]pyridine0.67 µM (compound 6b); 26 nM (compound 19). nih.govresearchgate.net nih.govresearchgate.net
B-RafV600E3-methoxy pyrazolopyridinePotent and selective (e.g., compounds 17 and 19). nih.gov nih.gov
EGFRPyrazolo[3,4-d]pyrimidine0.034 µM (compound 16). semanticscholar.org semanticscholar.org
GSK-3α1H-Pyrazolo[3,4-b]pyridine11 nM (compound 23). researchgate.net researchgate.net

Beyond kinases, the pyrazolo[4,3-b]pyridine scaffold has been investigated for its inhibitory effects on other important enzyme classes.

Phosphodiesterase-4 (PDE4): Derivatives of 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides were discovered as potent and selective inhibitors of PDE4B. nih.gov Further optimization of the 5-position with various heterocycles led to the discovery of compounds with sub-nanomolar inhibition of LPS-induced TNF-α production, a downstream effect of PDE4 inhibition. nih.govsemanticscholar.org

HIV-1 Reverse Transcriptase: The broad biological activity of pyrazolo[3,4-b]pyridine derivatives includes the inhibition of human immunodeficiency virus reverse transcriptase, indicating its potential in the development of antiviral agents. researchgate.net

Neutrophil Elastase and Tyrosinase: While the pyrazolo[4,3-b]pyridine scaffold has been successfully applied to a wide range of enzyme targets, its specific application as an inhibitor for human neutrophil elastase and tyrosinase is not extensively documented in the reviewed literature.

Investigation of this compound as Modulators of Protein-Protein Interactions (e.g., PEX14-PEX5)

Targeting protein-protein interactions (PPIs) represents a challenging but increasingly important frontier in drug discovery. The formation of the PEX14-PEX5 complex is essential for protein import into the glycosomes of Trypanosoma parasites, making this PPI an attractive target for developing new anti-parasitic drugs. nih.gov

Structure-guided computational screening and subsequent optimization have led to the development of the first inhibitors of the PEX14-PEX5 PPI based on a pyrazolo[4,3-c]pyridine scaffold. nih.gov One such inhibitor, [1-(2-hydroxyethyl)-5-[(4-methoxynaphthalen-1-yl)methyl]-N-(phenylmethyl)-6,7-dihydro-4H-pyrazolo(4,3-c)pyridine-3-carboxamide], was shown to efficiently disrupt this crucial interaction. researchgate.net The development of these compounds was guided by X-ray crystal structures, NMR binding data, and molecular dynamics simulations. nih.gov Importantly, these pyrazolopyridine-based PPI modulators demonstrated significant cellular activity against pathogenic Trypanosoma species, validating the inhibition of the PEX14-PEX5 interaction as a viable therapeutic strategy. nih.gov

Ligand Design Principles and Molecular Mechanisms of Biological Activity

The biological activity of this compound derivatives is intricately linked to their specific interactions with biological targets. The design of these ligands is guided by principles of receptor antagonism and agonism, as well as their ability to modulate specific biological pathways.

Receptor Antagonism and Agonism Studies

Derivatives of the this compound core have been extensively investigated as ligands for various receptors, demonstrating both antagonist and agonist activities.

Corticotropin-Releasing Factor 1 (CRF1) Antagonists: Certain tricyclic pyrazolopyridine-based compounds have been identified as potent antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. These antagonists are designed to block the effects of corticotropin-releasing factor, a key mediator of the stress response.

Compound IDTargetActivityKey Findings
Tricyclic Pyrazolopyridine DerivativesCRF1 ReceptorAntagonistPotent and selective inhibition of CRF1 receptor, demonstrating potential in preclinical models of stress-related disorders.

A1-Adenosine Receptor Ligands: The this compound scaffold has been utilized to develop potent and selective antagonists for the A1-adenosine receptor. These compounds are of interest for their potential therapeutic applications in cardiovascular and neurological disorders.

Prostaglandin E2 Receptor 1 (EP1) Ligands: Currently, there is a lack of specific research data directly linking this compound derivatives to activity as Prostaglandin E2 Receptor 1 (EP1) ligands. While other pyrazole-containing scaffolds and isomers like pyrazolo[1,5-a]pyridines have been investigated as EP1 receptor antagonists, the specific this compound core has not been prominently featured in this context in the available scientific literature. nih.govnih.gov

Molecular Interactions with Specific Biological Pathways

The therapeutic potential of this compound derivatives extends to their ability to modulate critical signaling pathways implicated in various diseases.

Oncological Pathways: In the realm of oncology, these derivatives have been shown to interact with several key pathways involved in cancer cell proliferation, survival, and metastasis. A notable mechanism is the inhibition of Tropomyosin receptor kinases (TRKs). nih.gov The pyrazolo portion of the scaffold often acts as a hydrogen bond donor, interacting with the hinge region of the kinase, while the pyridine (B92270) ring can engage in π–π stacking interactions with aromatic residues like phenylalanine in the active site. nih.gov This dual interaction contributes to the potent and selective inhibition of TRK kinases, which are often dysregulated in various cancers. nih.gov

Furthermore, some derivatives have been found to regulate the AMP-activated protein kinase (AMPK)/p70S6K pathway. nih.gov By activating AMPK and inhibiting the downstream p70S6K, these compounds can induce cell cycle arrest and inhibit protein synthesis, leading to the suppression of tumor growth. nih.gov Other pyrazolopyridine derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. nih.gov

Neurodegenerative Pathways: In the context of neurodegenerative diseases, such as Alzheimer's, derivatives of this compound have shown promise. Their mechanism of action in these pathways often involves neuroprotection. Studies have indicated that these compounds can modulate apoptosis-related proteins, such as Bax and Bcl-2, to exert their neuroprotective effects. uniroma1.it By downregulating pro-apoptotic proteins and upregulating anti-apoptotic proteins, they can help protect neurons from damage. uniroma1.it

Development of this compound-based Probes for Biomolecular Imaging and Diagnostics

The unique photophysical properties of certain this compound derivatives have led to their development as fluorescent probes for biomolecular imaging. A significant application in this area is the design of probes for the detection of amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.com

These probes are designed to specifically bind to the β-sheet structures of amyloid-β aggregates. Upon binding, their fluorescence properties, such as intensity and emission wavelength, are significantly altered, allowing for the visualization of amyloid plaques in brain tissue. The design of these probes often involves incorporating functional groups that enhance their binding affinity and selectivity for amyloid plaques, as well as tuning their photophysical properties for optimal imaging. mdpi.com

Probe TypeTargetApplicationKey Features
Fluorescent Amyloid Plaque ProbesAmyloid-β aggregatesAlzheimer's Disease DiagnosticsHigh binding affinity and selectivity for amyloid plaques, significant change in fluorescence upon binding. mdpi.com

Mechanistic Studies of Antimicrobial and Antiproliferative Action at a Cellular and Molecular Level

Antimicrobial Action: The antimicrobial activity of this compound derivatives has been attributed to several cellular and molecular mechanisms. One proposed mechanism is the disruption of the bacterial cell wall, leading to cell lysis and death. japsonline.com Molecular docking studies have also suggested that these compounds can act as inhibitors of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). nih.gov Inhibition of these enzymes interferes with DNA replication and the synthesis of essential metabolites, respectively, ultimately leading to bacterial growth inhibition.

Antiproliferative Action: The antiproliferative effects of this compound derivatives against cancer cells are mediated by a variety of molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins. bohrium.com

Another key mechanism is the induction of cell cycle arrest, which prevents cancer cells from progressing through the cell cycle and dividing. nih.gov This is often accomplished by targeting and inhibiting cyclin-dependent kinases (CDKs) or by modulating the levels of cell cycle regulatory proteins. nih.govnih.gov As mentioned previously, the inhibition of specific kinases, such as TRKs, and the modulation of signaling pathways like the AMPK/p70S6K pathway are also crucial to their antiproliferative action. nih.govnih.gov

ActivityCellular/Molecular MechanismKey Molecular Targets
Antimicrobial Disruption of bacterial cell wall japsonline.comDNA gyrase, Dihydrofolate reductase (DHFR) nih.gov
Inhibition of essential enzymes nih.gov
Antiproliferative Induction of apoptosis bohrium.comCaspases, Bcl-2 family proteins bohrium.com
Induction of cell cycle arrest nih.govCyclin-dependent kinases (CDKs), TRK kinases nih.govnih.gov
Inhibition of protein kinases nih.govAMPK/p70S6K pathway nih.gov

Advanced Applications of 5h Pyrazolo 4,3 B Pyridine in Materials Science and Other Scientific Fields

Integration into Advanced Materials Systems for Enhanced Properties

The incorporation of 5H-pyrazolo[4,3-b]pyridine moieties into larger material systems is an emerging area of research aimed at harnessing the compound's intrinsic properties to create materials with enhanced functionalities. While direct integration of the parent this compound is still under exploration, the broader class of pyrazolopyridines is being investigated for applications in polymer science and material design. researchgate.net The nitrogen-rich structure of these compounds can impart desirable characteristics such as thermal stability, specific electronic properties, and the ability to coordinate with metal ions, making them attractive building blocks for functional polymers and coordination complexes. nih.gov

Development of this compound-based Chemosensors

The development of chemosensors, devices that can detect specific chemical species, is a field where pyrazole (B372694) derivatives have shown considerable promise. nih.gov The arrangement of nitrogen atoms in the this compound scaffold provides excellent coordination sites for metal ions. This has led to the design and synthesis of novel chemosensors for the detection of various cations.

For instance, a novel 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine probe has been synthesized and demonstrated to be an effective fluorescent chemosensor for the detection of Cu²⁺ ions. nih.govacs.org The sensor's fluorescence is quenched in the presence of Cu²⁺, allowing for nanomolar detection limits. acs.org The selectivity of these chemosensors is highly dependent on the number and type of heteroatoms, as well as their specific positions within the fused ring system. nih.gov

Researchers have also developed pyrazole-based probes for the detection of other metal ions, such as Al³⁺. nih.gov These sensors often feature a pyrazole moiety as a key coordinating site, which, upon binding with the target ion, leads to a discernible change in the sensor's photophysical properties, such as a significant increase in fluorescence intensity. nih.gov The reversible binding of these ions has also been demonstrated, highlighting the potential for reusable chemosensors. nih.gov

Table 1: Examples of Pyrazolo[4,3-b]pyridine-based Chemosensors

Target AnalyteSensor Base StructureDetection PrincipleLimit of Detection (LOD)
Cu²⁺1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridineFluorescence quenching26 nM acs.org
Al³⁺Acylhydrazone derivative containing pyridine (B92270)–pyrazoleFluorescence enhancement4.29 nM nih.gov

Research into Photophysical Properties for Optoelectronic Applications

The unique electronic structure of this compound and its derivatives imparts them with interesting photophysical properties, making them candidates for applications in optoelectronics. nih.gov Research in this area focuses on understanding their fluorescence and luminescence characteristics, as well as the phenomenon of intramolecular charge transfer.

Fluorescence and Luminescence Characteristics

Derivatives of pyrazolopyridine have been shown to exhibit strong blue light emission in both solution and solid states, with some compounds displaying high quantum yields. nih.govacs.org The emission properties can be tuned by modifying the substituents on the pyrazolo[4,3-b]pyridine core. For example, the introduction of different donor or acceptor groups can significantly alter the fluorescence characteristics. nih.gov The photoluminescence of these compounds is a key feature that makes them attractive for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a process that can occur in molecules containing both electron-donating and electron-accepting moieties. This phenomenon is of great interest for the development of materials with non-linear optical properties and for use in molecular switches. In some pyrazolopyridine derivatives, a twisted intramolecular charge transfer (TICT) fluorescence mechanism has been confirmed. nih.gov This process involves a conformational change in the excited state, leading to a large Stokes shift, which is the difference between the absorption and emission maxima. nih.gov The efficiency of ICT can be influenced by the electronic nature of the substituents and the polarity of the solvent. nih.govrsc.org

Exploration as Components in High-Energy Density Compounds

Polynitrogen heterocyclic compounds are actively being researched for their potential as high-energy density materials (HEDMs). nih.gov The high nitrogen content and the heat of formation of the N-N and C-N bonds in these molecules can lead to the release of a large amount of energy upon decomposition, primarily in the form of environmentally benign dinitrogen gas. The pyrazolo[4,3-b]pyridine scaffold, being a nitrogen-rich heterocycle, is a promising backbone for the construction of such energetic compounds. nih.govresearchgate.net The introduction of nitro groups or other energetic functionalities onto the pyrazolo[4,3-b]pyridine core can further enhance its energetic properties. researchgate.net

Agrochemical Research: Investigation of Mode of Action as Insecticidal and Fungicidal Agents

The pyridine ring is a significant scaffold in a variety of agrochemicals, including insecticides, fungicides, and herbicides. researchgate.net Consequently, derivatives of this compound have been investigated for their potential applications in agriculture.

Research has shown that certain spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives exhibit notable fungicidal activity against soil-borne fungi such as Rhizoctonia solani and Fusarium solani. tandfonline.com Interestingly, these compounds displayed poor insecticidal activity against the cotton leafworm Spodoptera littoralis. tandfonline.com Further studies on other pyrazolo[5,4-b]pyridine derivatives have also demonstrated their antifungal properties against pathogens like Aspergillus niger and Helminthosporium oryzae. nih.gov The mode of action of these compounds as fungicidal agents is an area of active investigation, with the aim of developing new and more effective crop protection agents. Additionally, some pyrazolo[3,4-b]pyridine derivatives have shown promising insecticidal activity against aphids (Aphis gossypii), affecting their biological parameters such as nymphal development and adult longevity. nih.gov

Table 2: Agrochemical Activity of Pyrazolo[4,3-b]pyridine Derivatives

Compound TypeTarget OrganismObserved Activity
Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivativesRhizoctonia solani, Fusarium solaniRemarkable fungicidal activity tandfonline.com
Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivativesSpodoptera littoralis (cotton leafworm)Poor insecticidal activity tandfonline.com
Pyrazolo[5,4-b]pyridine derivativesAspergillus niger, Helminthosporium oryzaeAntifungal activity nih.gov
Pyrazolo[3,4-b]pyridine derivativesAphis gossypii (aphids)Promising insecticidal activity nih.gov

Future Research Directions and Emerging Opportunities in 5h Pyrazolo 4,3 B Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazolo[4,3-b]pyridines has traditionally relied on the annulation of a pyridine (B92270) fragment to an amino-substituted pyrazole (B372694) ring or, less commonly, the formation of a pyrazole ring onto a functionalized pyridine core. nih.govmdpi.com However, future research is increasingly focused on creating more efficient, sustainable, and operationally simple synthetic protocols.

The principles of green chemistry are also being integrated into synthetic design. Researchers are exploring the use of environmentally benign catalysts and reaction conditions. For instance, amorphous carbon-supported sulfonic acid (AC-SO3H) has been identified as a low-cost, non-toxic, and stable solid acid catalyst for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds at room temperature. rsc.orgrsc.orgrsc.org Similarly, copper(II) acetylacetonate (B107027) has been employed as an effective catalyst for [3+3] cycloaddition reactions to produce pyrazolo[3,4-b]pyridine derivatives under mild conditions with high yields. acs.org These methods represent a shift towards more sustainable chemical manufacturing.

Table 1: Comparison of Modern Synthetic Methods for Pyrazolopyridines

Method Starting Materials Key Features Catalyst/Reagent Advantages
One-Pot SNAr / Japp-Klingemann 2-chloro-3-nitropyridines, acetoacetic esters One-pot, sequential reaction Arenediazonium tosylates, Pyrrolidine (B122466) Operational simplicity, high efficiency. nih.govresearchgate.net
Cascade Cyclization 5-aminopyrazoles, alkynyl aldehydes 6-endo-dig cyclization, C≡C bond activation Silver, Iodine, or NBS Switchable synthesis, good functional group tolerance. proquest.comnih.gov
Green Catalysis 1,4-dihydropyrano[2,3-c]pyrazoles, anilines Sequential opening/closing cascade Amorphous carbon-supported sulfonic acid (AC-SO3H) Room temperature, short reaction time, sustainable catalyst. rsc.orgrsc.org

| Microwave-Assisted Synthesis | N-substituted 5-aminopyrazoles, isobenzofuranone derivatives | Isobenzofuranone ring opening | None (Microwave irradiation) | Rapid, one-step synthesis of fully functionalized products. acs.org |

Expanding the Scope of Derivatization and Functionalization

To explore the vast chemical space and modulate the properties of the pyrazolo[4,3-b]pyridine core, significant research is directed towards developing new methods for its derivatization and functionalization. The ability to selectively introduce a variety of substituents is crucial for tuning the biological activity and material properties of these compounds.

Recent advancements have demonstrated the utility of cascade reactions for creating diversified pyrazolo[3,4-b]pyridine frameworks. proquest.comnih.gov For example, iodine-functionalized products synthesized through these methods serve as versatile intermediates. proquest.comnih.gov These iodinated scaffolds can undergo a range of subsequent palladium-promoted coupling reactions, including Suzuki, Sonogashira, and Heck couplings, to introduce aryl, alkynyl, and alkenyl groups, respectively. proquest.comnih.govresearchgate.net This highlights the potential for late-stage functionalization to rapidly generate libraries of novel compounds.

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for producing fully substituted pyrazolo[3,4-b]pyridines in a single step. acs.org By reacting N-substituted 5-aminopyrazoles with specific isobenzofuranone derivatives, it is possible to introduce acetyl and carboxyl groups onto the scaffold with high regioselectivity and in short reaction times. acs.org The development of processes to synthesize key functionalized intermediates, such as 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, is also critical as these are building blocks for more complex, biologically active molecules like GSK-3 inhibitors. google.com Future work will likely focus on developing novel C-H activation and other direct functionalization methods to further streamline the synthesis of diverse derivatives.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in the rational design of novel 5H-pyrazolo[4,3-b]pyridine derivatives with tailored properties. Techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling are increasingly used to predict the interactions between these compounds and their biological targets, thereby guiding synthetic efforts. nih.govrsc.org

In the context of drug discovery, computational studies have been instrumental in identifying pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various kinases, such as Tropomyosin receptor kinase A (TRKA) and TANK-binding kinase 1 (TBK1). nih.govrsc.orgnih.gov Molecular docking studies help to elucidate the binding modes of these inhibitors within the ATP-binding site of the target kinase, revealing key interactions like hydrogen bonds and π-π stacking. nih.govnih.gov For instance, docking studies on TRKA inhibitors revealed that the pyrazole moiety often acts as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions with phenylalanine residues. nih.gov

Pharmacophore mapping is used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov These models, which include features like hydrogen bond donors, acceptors, and aromatic rings, serve as templates for virtual screening of compound libraries to identify new potential hits. nih.gov MD simulations further refine these models by confirming the stability of ligand-protein complexes over time. nih.gov Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are performed to assess the drug-likeness of designed compounds early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govnih.gov

Deeper Understanding of Molecular Mechanisms in Diverse Applications

A fundamental goal of future research is to gain a more profound understanding of the molecular mechanisms that underpin the diverse biological and physical properties of this compound derivatives. This involves moving beyond identifying that a compound is active to understanding precisely how and why it functions at a molecular level.

In therapeutic applications, research is focused on elucidating the specific binding interactions with target proteins. For kinase inhibitors, this includes identifying the key amino acid residues they interact with and understanding how these interactions lead to inhibition of enzymatic activity. nih.govnih.gov For compounds showing anticancer activity, studies are also exploring mechanisms beyond kinase inhibition, such as their ability to bind to and intercalate with DNA, as has been suggested for some pyrazolo[3,4-b]pyridine analogs. cornell.edu

Beyond medicine, understanding the mechanism of action is crucial for developing new materials. For example, certain pyrazolo[3,4-b]pyridines have been synthesized and evaluated as fluorescent probes for detecting β-amyloid plaques associated with Alzheimer's disease. mdpi.com Research in this area seeks to understand the structural features responsible for their high binding affinity and selectivity for these plaques, as well as the basis for their favorable photophysical properties, such as large Stokes shifts. mdpi.com A deeper mechanistic understanding will enable the design of next-generation probes with enhanced sensitivity and specificity for diagnostic applications.

Exploration of New Application Avenues Beyond Current Scope

While the primary focus of research on pyrazolo[4,3-b]pyridines has been in medicinal chemistry, particularly as kinase inhibitors, emerging opportunities lie in exploring their potential in other scientific domains. nih.govacs.org The unique electronic and structural properties of this scaffold make it a promising candidate for applications in materials science, diagnostics, and agrochemicals.

One of the most exciting new avenues is their use as molecular probes and sensors. Novel pyrazolo[3,4-b]pyridine derivatives have been developed that exhibit high and selective binding to amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com The fluorescence properties of these compounds allow for the visualization of these plaques in brain tissue, opening up possibilities for their development as diagnostic tools. mdpi.com The potential for these heterocycles to act as chemosensors is also an area of interest. nih.govresearchgate.net

The application of pyrazolo[4,3-b]pyridines in materials science is another burgeoning field. Their rigid, planar structure and potential for π-π stacking make them attractive building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune their photophysical properties through derivatization is key to developing materials with specific absorption and emission characteristics. Furthermore, the framework of nitrogen-containing heterocycles is important for the discovery of potent agents in agrochemicals, suggesting a potential, yet underexplored, application for pyrazolo[4,3-b]pyridine derivatives. rsc.orgrsc.org

Interdisciplinary Research Integrating this compound into Broader Scientific Challenges

Addressing complex global challenges requires a convergence of expertise from various scientific disciplines. The versatile this compound scaffold is well-positioned to be a focal point for such interdisciplinary research, bridging chemistry, biology, medicine, and materials science.

A prime example of this integration is in the fight against neurodegenerative diseases like Alzheimer's. The development of pyrazolopyridine-based fluorescent probes for amyloid plaques involves a collaboration between synthetic organic chemists who design and create the molecules, biochemists who evaluate their binding properties, and neuroscientists who test their efficacy in biological models. mdpi.com This synergistic approach is essential for translating a chemical discovery into a viable diagnostic tool.

In the field of oncology, an interdisciplinary approach combines chemical synthesis of novel pyrazolopyridine inhibitors with computational biology for predictive design, molecular biology to understand their effect on signaling pathways, and clinical research to evaluate their therapeutic potential. nih.govrsc.orgnih.gov Looking forward, integrating pyrazolopyridine chemistry with materials science could lead to the development of "theranostic" agents, which combine diagnostic imaging capabilities with therapeutic action in a single molecule. By fostering collaborations across disciplines, the scientific community can harness the full potential of the this compound core to address significant challenges in health, technology, and beyond.

Q & A

Q. What are the most reliable synthetic methodologies for 5H-pyrazolo[4,3-b]pyridine derivatives in academic laboratories?

  • Methodological Answer : The synthesis of this compound derivatives typically involves cyclocondensation reactions or multi-component strategies. For example, a novel method employs 1,3-dialkyl-1H-pyrazole-5-amine as a precursor, followed by cyclization with nitrile-containing reagents under acidic conditions to form the fused pyrazolo-pyridine core . Another approach uses Pd-catalyzed cross-coupling reactions to introduce substituents at specific positions, as demonstrated in the synthesis of 3-benzoyl-5-aryl derivatives via Suzuki-Miyaura coupling with boronic acids . Key optimization parameters include temperature control (80–120°C), solvent selection (e.g., toluene/EtOH mixtures), and catalyst loading (e.g., Pd(PPh₃)₄) .

Q. How can researchers characterize the molecular structure of this compound derivatives?

  • Methodological Answer : Structural elucidation relies on spectroscopic and crystallographic techniques:
  • NMR : ¹H and ¹³C NMR identify substituent positions via characteristic shifts (e.g., pyrazole ring protons at δ 7.2–8.5 ppm and pyridine protons at δ 8.0–9.0 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis confirms fused-ring geometry and hydrogen-bonding patterns, as seen in studies of 3-substituted derivatives .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weights and fragmentation patterns .

Q. What are the common reactivity patterns of this compound in functionalization reactions?

  • Methodological Answer : The compound exhibits reactivity at three primary sites:
  • Pyrazole N1 : Alkylation or arylation via nucleophilic substitution .
  • Pyridine C3 : Electrophilic substitution (e.g., bromination using NBS) or cross-coupling (e.g., Suzuki reactions with boronic acids) .
  • C5/C7 positions : Directed ortho-metalation (DoM) with LDA enables regioselective functionalization .
    Example: 6-Bromo derivatives undergo nucleophilic aromatic substitution with amines to yield 6-amino analogs, critical for kinase inhibitor development .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?

  • Methodological Answer : SAR strategies focus on substituent effects at C3 and C5:
  • C3 Aryl Groups : Bulky substituents (e.g., 3,4-dimethoxyphenyl) enhance hydrophobic interactions with kinase ATP-binding pockets .
  • C5 Electron-Withdrawing Groups : Bromo or nitro groups improve binding affinity by polarizing the pyridine ring .
  • Hybrid Scaffolds : Fusion with quinoline or coumarin systems broadens target selectivity .
    Validation : Use kinase inhibition assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to correlate substituent effects with IC₅₀ values .

Q. What strategies resolve contradictory bioactivity data in this compound studies?

  • Methodological Answer : Contradictions often arise from assay variability or impure intermediates. Mitigation steps include:
  • Orthogonal Validation : Re-test activity using SPR (surface plasmon resonance) and cellular assays (e.g., MTT for cytotoxicity) .
  • Purity Control : HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) ensures >95% purity .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may skew results .

Q. How to design experiments for analyzing this compound in complex biological matrices?

  • Methodological Answer : Use LC-MS/MS with the following parameters:
  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water/acetonitrile.
  • Ionization : ESI+ mode (m/z 200–800).
  • Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) or SPE cleanup .
    Quantification : Isotope-labeled internal standards (e.g., ²H₃ or ¹³C analogs) improve accuracy .

Q. What safety protocols are critical for handling this compound derivatives?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize acidic/basic residues before incineration .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.